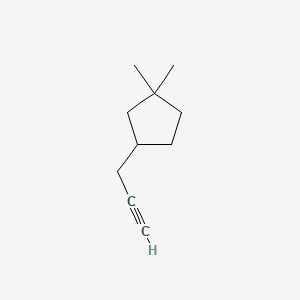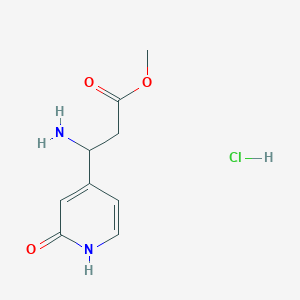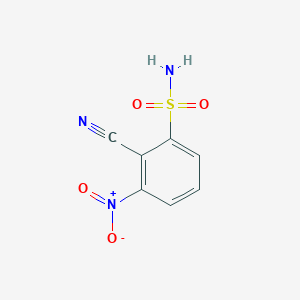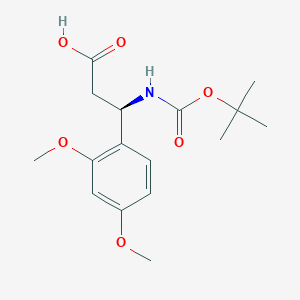
(R)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dimethoxyphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dimethoxyphenyl)propanoic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and two methoxy groups on the phenyl ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dimethoxyphenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with 2,4-dimethoxybenzaldehyde using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Hydrolysis: The final step involves hydrolysis to obtain the desired ®-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dimethoxyphenyl)propanoic acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield.
化学反应分析
Types of Reactions
®-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of deprotected or differently protected amino acids.
科学研究应用
®-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dimethoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The Boc group provides steric hindrance, which can influence the compound’s binding affinity to enzymes or receptors. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
相似化合物的比较
Similar Compounds
®-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid: Similar structure but with different positions of methoxy groups.
®-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid: Contains only one methoxy group on the phenyl ring.
Uniqueness
®-3-((tert-Butoxycarbonyl)amino)-3-(2,4-dimethoxyphenyl)propanoic acid is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. The presence of the Boc protecting group also adds to its versatility in synthetic applications.
属性
分子式 |
C16H23NO6 |
|---|---|
分子量 |
325.36 g/mol |
IUPAC 名称 |
(3R)-3-(2,4-dimethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-12(9-14(18)19)11-7-6-10(21-4)8-13(11)22-5/h6-8,12H,9H2,1-5H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
InChI 键 |
DDFZMHHCOKSNKR-GFCCVEGCSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=C(C=C(C=C1)OC)OC |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C=C(C=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylicacid](/img/structure/B13614692.png)





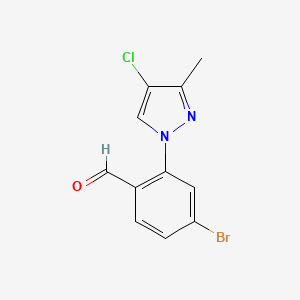
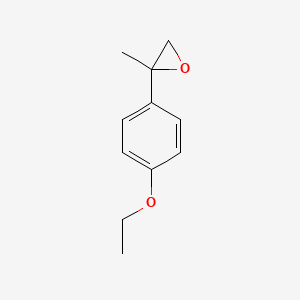

![1-[4-(Dimethylamino)phenyl]cyclopropanol](/img/structure/B13614744.png)
